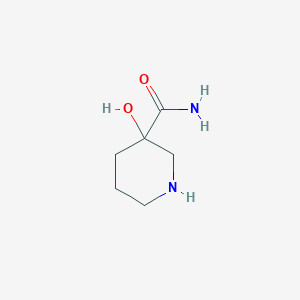

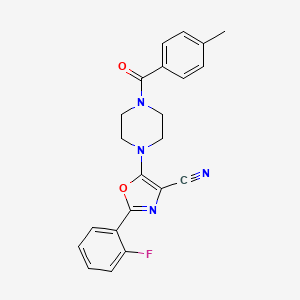

![molecular formula C15H12N4O2 B2386760 4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 339010-31-0](/img/structure/B2386760.png)

4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one, also known as MPAO, is a chemical compound that has been widely studied in scientific research. It is a heterocyclic compound that contains both pyrimidine and oxazole rings, and has been found to have potential applications in various fields of research.

Aplicaciones Científicas De Investigación

Synthesis of Fused Pyrimidinones

4-Ethoxymethylene-2-phenyl-5(4H)-oxazolone has been utilized as a synthon for synthesizing fused pyrimidinones. This approach involves the reaction with nitrogen-containing heterocycles, leading to various 4-(arylamino-methylene)-2-phenyl-5(4H)-oxazolones, which can be further converted into different fused pyrimidinones. The structural determination of these oxazolones, including their exocyclic double bond configuration, was achieved through 13 C NMR spectroscopy, highlighting the compound's utility in heterocyclic chemistry and potential pharmaceutical applications (Kočevar, Kepe, & Polanc, 1993).

Antimicrobial Activity of Pyrimidine-Triazole Derivatives

Recent research has explored the antimicrobial properties of novel pyrimidine-triazole derivatives synthesized from 4-(4-aminophenyl)morpholin-3-one. These compounds have demonstrated significant antimicrobial activity against selected bacterial and fungal strains. This discovery opens new avenues for the development of antimicrobial agents, with the pyrimidine-triazole scaffold offering a promising basis for further pharmaceutical research (Majithiya & Bheshdadia, 2022).

Heterocyclic Synthesis via Cycloaddition Reactions

4-(N-Allyl-N-aryl)amino-1,3-diaza-1,3-butadienes have been shown to undergo [4+2] cycloaddition reactions with vinyl-, isopropenyl-, and chloroketenes, leading to the formation of novel pyrimidinone and fused pyrimidinone derivatives. This research not only provides a method for synthesizing complex heterocyclic structures but also contributes to the understanding of cycloaddition reaction mechanisms in organic chemistry (Sharma & Mahajan, 1997).

Synthesis of 2-Oxazolidinones

The reaction of 5-methylene-1,3-dioxolan-2-ones with amines, including aromatic and aliphatic amines as well as amino acid sodium salts, leads to the formation of 4-hydroxy-2-oxazolidinones. This synthesis route is notable for its versatility, allowing the creation of a new heterocyclic system that has potential applications in medicinal chemistry and as intermediates in organic synthesis (Chernysheva, Bogolyubov, & Semenov, 1999).

Propiedades

IUPAC Name |

4-[(E)-(4-methylpyrimidin-2-yl)iminomethyl]-2-phenyl-1,3-oxazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c1-10-7-8-16-15(18-10)17-9-12-14(20)21-13(19-12)11-5-3-2-4-6-11/h2-9,20H,1H3/b17-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCDQGPANJVYPI-RQZCQDPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N=CC2=C(OC(=N2)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NC=C1)/N=C/C2=C(OC(=N2)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501157138 |

Source

|

| Record name | 4-[[(4-Methyl-2-pyrimidinyl)amino]methylene]-2-phenyl-5(4H)-oxazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one | |

CAS RN |

339010-31-0 |

Source

|

| Record name | 4-[[(4-Methyl-2-pyrimidinyl)amino]methylene]-2-phenyl-5(4H)-oxazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

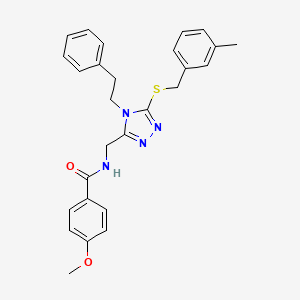

![2-[(4-Bromophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2386679.png)

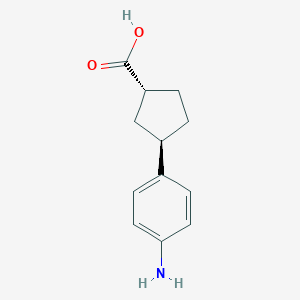

![3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2386680.png)

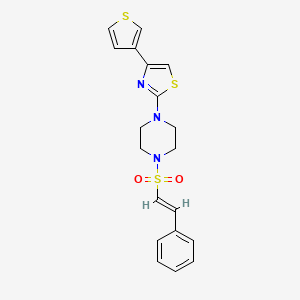

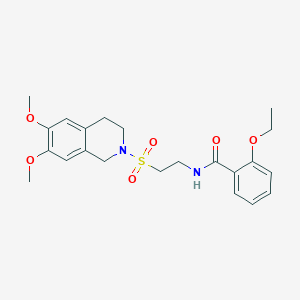

![N-(3-chloro-4-methylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2386682.png)

![3,5-dimethoxy-N-[[4-(2-methoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2386684.png)

methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2386686.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2386687.png)

![N-(2-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2386688.png)

![2-(2-phenylethyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2386690.png)